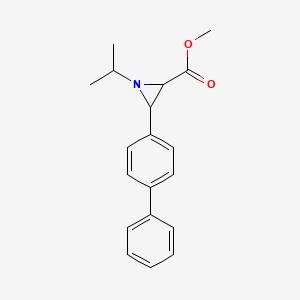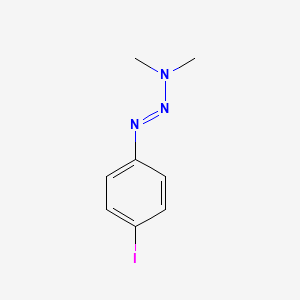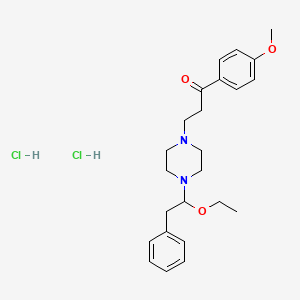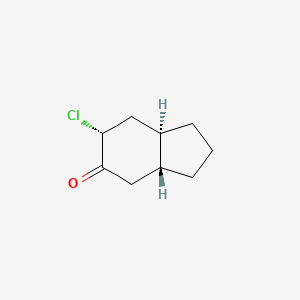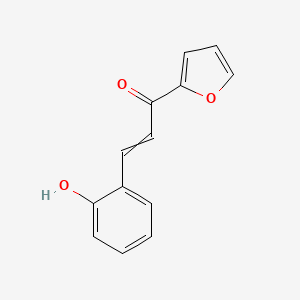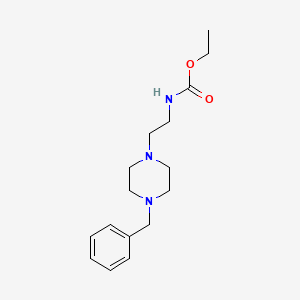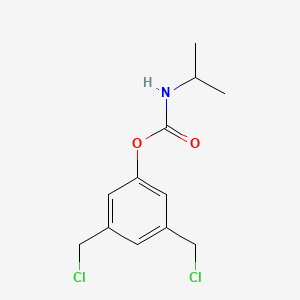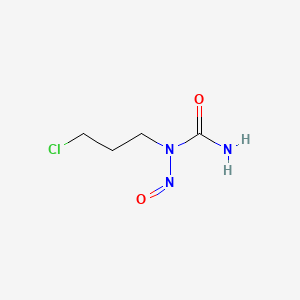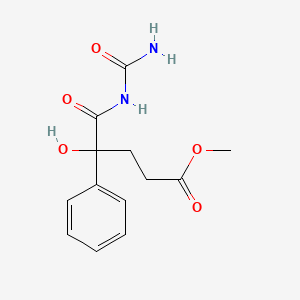
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid methyl ester is a chemical compound with the molecular formula C13H16N2O5. This compound is known for its unique structure, which includes a carbamoyl group, a hydroxy group, and a phenyl group attached to a glutaramic acid backbone. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid methyl ester typically involves the esterification of glutaramic acid derivatives. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester . The reaction conditions often include heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or sulfonyl derivatives.
Scientific Research Applications
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid methyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid: Lacks the methyl ester group.
4-Hydroxy-4-phenylglutaramic acid methyl ester: Lacks the carbamoyl group.
N-Carbamoylglutaramic acid methyl ester: Lacks the hydroxy and phenyl groups.
Uniqueness
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid methyl ester is unique due to the presence of all three functional groups (carbamoyl, hydroxy, and phenyl) on the glutaramic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
22742-74-1 |
|---|---|
Molecular Formula |
C13H16N2O5 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
methyl 5-(carbamoylamino)-4-hydroxy-5-oxo-4-phenylpentanoate |
InChI |
InChI=1S/C13H16N2O5/c1-20-10(16)7-8-13(19,11(17)15-12(14)18)9-5-3-2-4-6-9/h2-6,19H,7-8H2,1H3,(H3,14,15,17,18) |
InChI Key |
OXULWEXIXTWLSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C1=CC=CC=C1)(C(=O)NC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710914.png)
